Class-Level Antimicrobial Potential Inferred from Thiazolidine-2,4-dione SAR
While no direct antimicrobial data have been published for 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate, the thiazolidine-2,4-dione scaffold from which it is derived has demonstrated quantifiable antibacterial activity. Sena et al. (2022) reported that thiazolidine-2,4-dione derivatives 1a, 2a, and 2b exhibited MIC values of 1–32 μg/mL against multidrug-resistant S. aureus clinical isolates, with bactericidal time-to-kill up to 24 h [1]. Separately, Sucheta et al. (2018) identified TZD derivatives with MIC as low as 4.2 × 10⁻² μM/mL against S. aureus [2]. These class-level data establish a baseline expectation of antimicrobial potential for N-substituted TZD analogs, though extrapolation to compound 1251922-53-8 requires experimental confirmation.
| Evidence Dimension | Antimicrobial MIC against S. aureus |
|---|---|
| Target Compound Data | Not reported (no published data for CAS 1251922-53-8) |
| Comparator Or Baseline | Thiazolidine-2,4-dione derivatives: MIC 1–32 μg/mL (Sena et al., 2022); MIC 4.2 × 10⁻² μM/mL (Sucheta et al., 2018) |
| Quantified Difference | N/A – class-level inference only |
| Conditions | In vitro broth microdilution; MDR S. aureus clinical isolates; reference strain ATCC 25923 |
Why This Matters
Procurement decisions for antimicrobial screening libraries may be informed by class-level SAR precedent, but users should not assume specific potency without confirmatory testing.
- [1] Sena KXFR, et al. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. J Appl Microbiol. 2022;133(6):3558-3572. View Source
- [2] Sucheta, Tahlan S, Verma PK. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. 2018;12:Article 129. View Source
